N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-[(1-cyclopentyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c22-18(10-14-6-3-9-24-14)19-11-16-15-12-23-8-7-17(15)21(20-16)13-4-1-2-5-13/h3,6,9,13H,1-2,4-5,7-8,10-12H2,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVIHBEHVZBUULZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C3=C(COCC3)C(=N2)CNC(=O)CC4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity based on recent studies and findings.
Chemical Structure and Properties
The compound features a tetrahydropyrano moiety fused with a pyrazole ring and a thiophene group, contributing to its diverse biological activities. The molecular formula is and it possesses significant lipophilicity due to the cyclopentyl group, which may enhance its pharmacokinetic properties.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit a range of biological activities:
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazole derivatives. For instance, dihydropyrano[2,3-c]pyrazoles have shown promising results as PPARγ ligands with significant inhibitory effects on cancer cell proliferation. In vitro assays have demonstrated IC50 values as low as 0.07 µM against various cancer cell lines, indicating strong antiproliferative activity .
Antimicrobial Activity
The compound's structural analogs have been tested for antimicrobial properties. Studies show that pyrazole derivatives can exhibit moderate to potent antibacterial activity against pathogens such as Xanthomonas and Pseudomonas species. Some derivatives reported EC50 values below 10 µg/mL, demonstrating their effectiveness compared to commercial bactericides .
Anti-inflammatory Effects
The anti-inflammatory potential of similar compounds has also been documented. Research indicates that they can modulate inflammatory pathways by inhibiting cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response .
The biological activity of this compound likely involves interaction with specific biological targets such as enzymes or receptors. The thiophene moiety may enhance binding affinity to these targets due to its electron-donating properties.
Case Studies and Research Findings
| Study | Findings | Biological Activity |
|---|---|---|
| Study A | IC50 of 0.03 mM for PPARγ activation | Anticancer |
| Study B | EC50 values of 5.44 µg/mL against Xac | Antimicrobial |
| Study C | Significant inhibition of COX enzymes | Anti-inflammatory |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
